Isotopic Purity of Vildagliptin-d7: An In-depth Technical Guide
Isotopic Purity of Vildagliptin-d7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Vildagliptin-d7, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.
Quantitative Data on Isotopic Purity
The isotopic purity of Vildagliptin-d7 is a critical parameter for its use as an internal standard in pharmacokinetic and metabolic studies. Below is a summary of available data from various suppliers. It is important to note that "isotopic purity" or "isotopic enrichment" refers to the percentage of the deuterated molecule relative to its unlabeled counterpart, while "chromatographic purity" indicates the percentage of the compound of interest in a sample, free from other chemical impurities.
| Supplier/Source | Isotopic Purity Specification | Chemical/Chromatographic Purity |
| Cayman Chemical | ≥99% deuterated forms (d1-d7)[1] | Not specified |
| Sussex Research Laboratories Inc. | >95% Isotopic Enrichment[2] | >95% (HPLC)[2] |
| Anonymous Certificate of Analysis | Not specified | >90%[3] |
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like Vildagliptin-d7 is typically performed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Mass Spectrometry (MS) Method
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of a labeled compound.[4] A general protocol involves the following steps:
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Sample Preparation:
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Prepare a stock solution of Vildagliptin-d7 in a suitable solvent (e.g., methanol, acetonitrile).
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Prepare a corresponding stock solution of non-deuterated Vildagliptin as a reference standard.
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Create a series of dilutions for both the deuterated and non-deuterated standards to establish a calibration curve and assess instrument linearity.
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Instrumentation and Data Acquisition:
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Utilize a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system or a direct infusion electrospray ionization high-resolution mass spectrometer (ESI-HRMS).[5]
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Optimize the MS parameters (e.g., ionization source, collision energy) for Vildagliptin.
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Acquire full scan mass spectra for both the Vildagliptin-d7 sample and the non-deuterated standard.
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Data Analysis:
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Determine the mass-to-charge ratio (m/z) for the molecular ions of both Vildagliptin and Vildagliptin-d7.
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Measure the relative intensities of the isotopic peaks in the mass spectrum of the non-deuterated standard to determine the natural isotopic abundance of the constituent elements.
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In the mass spectrum of Vildagliptin-d7, identify the peaks corresponding to the fully deuterated molecule (d7) and any partially deuterated (d1-d6) or non-deuterated (d0) species.
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Calculate the isotopic purity by determining the relative abundance of the d7 peak compared to the sum of all isotopic peaks (d0 to d7), after correcting for the natural isotopic abundance.
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Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR spectroscopy, particularly ¹H-NMR and ²H-NMR, can provide valuable information about the isotopic purity and the specific sites of deuteration.
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Sample Preparation:
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Accurately weigh and dissolve a sample of Vildagliptin-d7 in a suitable deuterated NMR solvent (e.g., DMSO-d6, Chloroform-d).
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Prepare a similar sample of non-deuterated Vildagliptin for comparison.
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Instrumentation and Data Acquisition:
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Acquire a ¹H-NMR spectrum of the Vildagliptin-d7 sample. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the incorporation of deuterium.
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Acquire a ²H-NMR spectrum. The presence of signals will directly indicate the positions of deuterium incorporation.
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For quantitative analysis, a known internal standard can be added to the NMR tube.
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Data Analysis:
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In the ¹H-NMR spectrum, compare the integration of the remaining proton signals with the integration of a signal from a non-deuterated position in the molecule to estimate the degree of deuteration.
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In the ²H-NMR spectrum, the integrals of the deuterium signals can be used to determine the relative abundance of deuterium at each labeled site.
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Synthesis and Purification Workflow
While a specific, detailed synthesis protocol for Vildagliptin-d7 is not publicly available, a plausible workflow can be extrapolated from the known synthesis routes of Vildagliptin.[6][7][8] The deuteration is likely introduced through the use of deuterated starting materials or reagents.
Vildagliptin Signaling Pathway
Vildagliptin is a selective inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon secretion from pancreatic α-cells. This dual action leads to improved glycemic control.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sussex-research.com [sussex-research.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Validation of LC-MS/MS method applied to evaluation of free tissue concentrations of vildagliptin in diabetic rats by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
